molecular formula C41H48O2 B14373474 2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol] CAS No. 89573-82-0

2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]

Cat. No.: B14373474
CAS No.: 89573-82-0
M. Wt: 572.8 g/mol
InChI Key: BZQSYMAEYLLGBH-UHFFFAOYSA-N
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Description

2,2’-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol] is a complex organic compound known for its unique chemical structure and properties. It is a phenolic antioxidant commonly used in various industrial applications to enhance the stability and longevity of materials by preventing oxidative degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol] typically involves the reaction of phenolic compounds with formaldehyde under controlled conditions. The process includes:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol] has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species (ROS), thereby preventing oxidative damage to materials and biological systems. The molecular targets include various oxidative intermediates, and the pathways involved are related to the stabilization of free radicals and the prevention of chain reactions that lead to degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol] stands out due to its specific structural configuration, which provides enhanced stability and antioxidant properties compared to similar compounds. Its unique combination of phenolic groups and cyclohexyl rings contributes to its effectiveness in various applications .

Properties

CAS No.

89573-82-0

Molecular Formula

C41H48O2

Molecular Weight

572.8 g/mol

IUPAC Name

2-[[2-hydroxy-5-methyl-3-(2-methylcyclohexyl)phenyl]-diphenylmethyl]-4-methyl-6-(2-methylcyclohexyl)phenol

InChI

InChI=1S/C41H48O2/c1-27-23-35(33-21-13-11-15-29(33)3)39(42)37(25-27)41(31-17-7-5-8-18-31,32-19-9-6-10-20-32)38-26-28(2)24-36(40(38)43)34-22-14-12-16-30(34)4/h5-10,17-20,23-26,29-30,33-34,42-43H,11-16,21-22H2,1-4H3

InChI Key

BZQSYMAEYLLGBH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2=C(C(=CC(=C2)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC(=CC(=C5O)C6CCCCC6C)C)O

Origin of Product

United States

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